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molecular formula C11H8N2O2 B8403280 2-(7-Cyano-1H-indol-1-yl)acetic acid

2-(7-Cyano-1H-indol-1-yl)acetic acid

Cat. No. B8403280
M. Wt: 200.19 g/mol
InChI Key: DCQLWBJDOYPXDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08492559B2

Procedure details

A solution of LiOH.H2O (1.4 g, 34.06 mmol, 3.0 equiv.) in water (10 ml) was added at 0° C. to a solution of ethyl 2-(7-cyano-1H-indol-1-yl)acetate (2.6 g, 11.37 mmol, 1.0 equiv.) in THF, and the mixture was stirred for 2 h at RT. When the reaction was complete (TLC monitoring), the mixture was concentrated under vacuum and the residue was taken up in water (50 ml). Extraction with ethyl acetate (50 ml) was carried out, and then the aqueous phase was adjusted to pH≈3-4 with 10% HCl solution. Extraction with DCM (2×50 ml) was then carried out, and the combined organic phases were washed with sat. NaCl solution, dried over Na2SO4 and concentrated under vacuum. The desired product was isolated in the form of a light-yellow solid.
Name
LiOH.H2O
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
ethyl 2-(7-cyano-1H-indol-1-yl)acetate
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
O[Li].O.[C:4]([C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:14]=1[N:13]([CH2:15][C:16]([O:18]CC)=[O:17])[CH:12]=[CH:11]2)#[N:5]>O.C1COCC1>[C:4]([C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:14]=1[N:13]([CH2:15][C:16]([OH:18])=[O:17])[CH:12]=[CH:11]2)#[N:5] |f:0.1|

Inputs

Step One
Name
LiOH.H2O
Quantity
1.4 g
Type
reactant
Smiles
O[Li].O
Name
ethyl 2-(7-cyano-1H-indol-1-yl)acetate
Quantity
2.6 g
Type
reactant
Smiles
C(#N)C=1C=CC=C2C=CN(C12)CC(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under vacuum
EXTRACTION
Type
EXTRACTION
Details
Extraction with ethyl acetate (50 ml)
EXTRACTION
Type
EXTRACTION
Details
Extraction with DCM (2×50 ml)
WASH
Type
WASH
Details
the combined organic phases were washed with sat. NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)C=1C=CC=C2C=CN(C12)CC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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